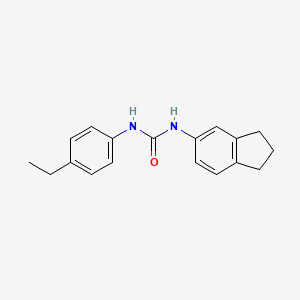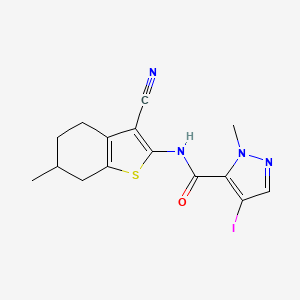![molecular formula C17H18O4 B4673302 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4673302.png)
3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde
Vue d'ensemble
Description
3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound that has been widely used in scientific research. It belongs to the family of aldehydes and is commonly used as a reagent for the detection of primary amines. MPBA has also been studied for its potential therapeutic applications, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde is not fully understood. However, it is believed that 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde induces apoptosis in cancer cells by activating the caspase cascade. 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer progression.
Biochemical and Physiological Effects:
3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has been shown to have several biochemical and physiological effects. In vitro studies have reported that 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde can induce apoptosis in cancer cells and inhibit the activity of certain enzymes. 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize and purify. 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde is also stable under a wide range of conditions and can be stored for long periods of time. However, 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde. One area of research is the development of new methods for the detection of primary amines using 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde. Another area of research is the development of new therapeutic applications for 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde, particularly in the field of cancer research. Finally, there is a need for further studies to elucidate the mechanism of action of 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde and to identify new targets for its therapeutic use.
Conclusion:
In conclusion, 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound that has been widely used in scientific research. It has several applications, including the detection of primary amines and potential therapeutic applications in cancer research. 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde, including the development of new detection methods and therapeutic applications, and further studies to elucidate its mechanism of action.
Applications De Recherche Scientifique
3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has been widely used in scientific research for various purposes. One of the most common applications of 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde is in the detection of primary amines. 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde reacts with primary amines to form a yellow-colored product that can be easily detected by UV-vis spectroscopy. This method has been used in the detection of amino acids, peptides, and proteins.
In addition to its use as a reagent, 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has also been studied for its potential therapeutic applications. Several studies have reported that 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has anti-cancer properties and can induce apoptosis in cancer cells. 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression.
Propriétés
IUPAC Name |
3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-16-8-2-3-9-17(16)21-11-5-10-20-15-7-4-6-14(12-15)13-18/h2-4,6-9,12-13H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFXLQBLCFMTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6478237 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673230.png)
![ethyl 2-(cyclopropyl{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4673239.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4673244.png)
![methyl 4-{[3-(3,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4673248.png)
![5-({6-tert-butyl-3-[(isopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4673259.png)
![4-[(2,6-dichlorophenyl)acetyl]morpholine](/img/structure/B4673264.png)
![ethyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4673271.png)
![3-(4-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4673278.png)
![N-(4-fluorobenzyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4673284.png)



![4-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4673316.png)